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Compound of Interest

Compound Name: 2',3'-Anhydroadenosine

CAS No.: 2627-64-7

Cat. No.: B1194991 Get Quote

Introduction & Core Utility
2',3'-Anhydroadenosine is a synthetic nucleoside analog characterized by an epoxide

(oxirane) ring fused to the 2' and 3' positions of the ribose sugar. Unlike standard nucleosides,

this structural constraint eliminates the 3'-hydroxyl group required for phosphodiester bond

elongation and introduces high electrophilic reactivity.

Primary Applications:

Mechanism-Based Inactivation (Suicide Inhibition): It serves as a potent, irreversible inhibitor

of S-Adenosylhomocysteine (SAH) Hydrolase. The epoxide moiety mimics the transition

state or reacts covalently with active site nucleophiles, blocking the hydrolysis of SAH to

adenosine and homocysteine.

Viral Replication Studies: It acts as a chain terminator or template corrupter in viral RNA/DNA

polymerase assays due to the absence of a nucleophilic 3'-OH.

Synthetic Intermediate: It is the direct precursor for the synthesis of 3'-Deoxyadenosine

(Cordycepin) and 2',3'-Dideoxyadenosine (ddA), both critical antiviral and anticancer

scaffolds.
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Inhibition of SAH Hydrolase
SAH hydrolase regulates cellular methylation potential by hydrolyzing SAH (a potent

methyltransferase inhibitor).[1] The catalytic cycle involves the oxidation of the substrate's 3'-

OH to a 3'-keto intermediate by enzyme-bound NAD⁺.[2]

Probe Mechanism:

Binding: 2',3'-Anhydroadenosine enters the catalytic pocket, mimicking the adenosine

moiety.

Epoxide Opening: The enzyme's catalytic residues (likely a base intended to abstract the 3'-

proton or an active site cysteine/lysine) attack the electrophilic epoxide ring.

Covalent Capture: This nucleophilic attack opens the ring and forms a stable covalent adduct

with the enzyme, irreversibly inactivating it (

).
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Figure 1: Mechanism of SAH Hydrolase inactivation by 2',3'-Anhydroadenosine. The epoxide

acts as an electrophilic trap for catalytic residues.

Experimental Protocols
Protocol A: Preparation and Storage of Stock Solutions
The epoxide ring is sensitive to acid-catalyzed hydrolysis. Strict anhydrous conditions are

required for stock storage.
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Solvent: Dissolve 2',3'-Anhydroadenosine in anhydrous DMSO (Dimethyl sulfoxide). Avoid

water or protic solvents for the stock solution.

Concentration: Prepare a 10 mM or 50 mM master stock.

Aliquoting: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

Storage: Store at -20°C (short term) or -80°C (long term).

Stability Check: Verify purity by HPLC before critical assays. The appearance of adenine

or degradation products indicates ring opening.

Protocol B: In Vitro SAH Hydrolase Inactivation Assay
This assay measures the time-dependent loss of enzyme activity.

Materials:

Recombinant SAH Hydrolase (human or bacterial).

Substrate: S-Adenosylhomocysteine (SAH).[3]

Ellman’s Reagent (DTNB) for detecting homocysteine production.

Assay Buffer: 50 mM Potassium Phosphate (pH 7.2), 1 mM EDTA.

Step-by-Step Procedure:

Pre-incubation (Inactivation Phase):

Incubate SAH Hydrolase (0.1 µM final) with varying concentrations of 2',3'-
Anhydroadenosine (0, 1, 5, 10, 50 µM) in Assay Buffer at 37°C.

At defined time points (0, 2, 5, 10, 20 min), remove a 10 µL aliquot.

Activity Measurement (Residual Activity):

Dilute the aliquot 1:50 into a reaction mix containing 100 µM SAH and 0.2 mM DTNB.
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Monitor absorbance at 412 nm (formation of TNB anion) for 5 minutes.

Data Analysis:

Plot ln(% Residual Activity) vs. Time for each inhibitor concentration.

The slope of each line gives

(observed inactivation rate).

Plot

vs. [Inhibitor] to determine

(affinity) and

(max inactivation rate).

Protocol C: Cell Culture "Methylation Block" Assay
Use this protocol to assess the biological impact of the probe on viral replication or cell

proliferation.

Seeding: Seed target cells (e.g., HeLa or viral host cells) at

cells/well in a 96-well plate.

Treatment:

Add 2',3'-Anhydroadenosine diluted in fresh media (0.1 µM to 100 µM).

Control: Treat cells with vehicle (DMSO < 0.5%).

Incubation: Incubate for 24–48 hours.

Readout:

SAH/SAM Ratio: Lyse cells and measure intracellular SAM and SAH levels via LC-

MS/MS. A sharp increase in SAH indicates successful target engagement.
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Antiviral Effect: Measure viral titer (plaque assay or qPCR) relative to cytotoxicity (MTT

assay).

Data Analysis & Interpretation
Summary of Expected Results

Parameter
Expected Outcome with
2',3'-Anhydroadenosine

Interpretation

SAH Hydrolase Activity Time-dependent decrease
Irreversible (covalent)

inhibition.

Intracellular SAH Significant Increase (>5-fold)
Blockade of hydrolysis

pathway.

SAM/SAH Ratio Decrease
Reduced methylation potential

(Methylation Index drop).

Viral Titer Dose-dependent reduction

Inhibition of viral mRNA

capping (methyltransferase

activity blocked by high SAH).

Troubleshooting Guide
Issue: No Inhibition Observed.

Cause: Hydrolysis of the epoxide ring in the stock solution.

Solution: Prepare fresh stock in anhydrous DMSO. Ensure assay buffer pH is not acidic (<

6.0).

Issue: High Cytotoxicity.

Cause: Off-target alkylation of other nucleophiles.

Solution: Titrate down to finding the therapeutic window. Use 3'-deoxyadenosine as a

negative control for epoxide-specific reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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